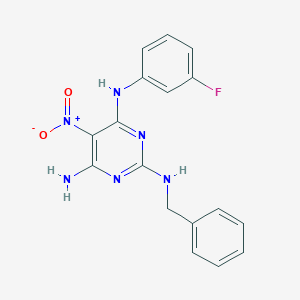
N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzoxazinone core and chlorinated phenyl groups. It is often studied for its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzoxazinone Core: This step usually starts with the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions to form the benzoxazinone ring.
Chlorination: The benzoxazinone intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Acetamide Formation: The final step involves the reaction of the chlorinated benzoxazinone with 2-chloro-4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide: Lacks the additional chlorine and methyl groups on the phenyl ring.
2-(3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide: Lacks the chlorine atom at the 7-position of the benzoxazinone ring.
Uniqueness
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is unique due to the presence of both chlorine and methyl groups on the phenyl ring, as well as the chlorine atom at the 7-position of the benzoxazinone ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H14Cl2N2O3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10-2-4-13(12(19)6-10)20-16(22)8-21-14-5-3-11(18)7-15(14)24-9-17(21)23/h2-7H,8-9H2,1H3,(H,20,22) |
InChI Key |
FRFMSWOPZFCQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)

![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)



![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
